molecular formula C15H15N3O3 B2883058 N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034447-32-8

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2883058
CAS No.: 2034447-32-8
M. Wt: 285.303
InChI Key: OZNPYLLHZHBDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemically unique compound that incorporates an isochroman moiety with a pyridazine ring, making it a subject of interest in various fields of scientific research . With a molecular weight of 299.33 g/mol and the molecular formula C16H17N3O3, this versatile small molecule is recognized as a potential building block in organic synthesis and medicinal chemistry . The 6-oxo-1,6-dihydropyridazine core is a privileged structure in drug discovery, as evidenced by recent research identifying analogues, such as the diphenyl carboxylate J27, which exhibit potent anti-inflammatory activity by targeting the JNK2 protein and inhibiting the JNK2-NF-κB/MAPK pathway for the potential treatment of conditions like acute lung injury and sepsis . Furthermore, closely related carboxamide derivatives, such as LAH-1, have been developed as potent c-Met inhibitors, demonstrating nanomolar kinase activity and desirable antiproliferative effects in non-small cell lung cancer models, highlighting the therapeutic potential of this chemical class . This product is intended for research applications only in chemistry, biology, and medicine. It is strictly for in-vitro studies in controlled laboratory settings and is not categorized as a medicine or drug. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-6-5-13(17-18-14)15(20)16-8-12-7-10-3-1-2-4-11(10)9-21-12/h1-6,12H,7-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNPYLLHZHBDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural properties, and various biological effects, particularly focusing on antimicrobial and anticancer activities.

Synthesis and Structural Properties

The compound can be synthesized through a series of reactions involving isochroman derivatives and dihydropyridazine structures. The synthesis typically involves the condensation of isochroman derivatives with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives from similar chemical classes have shown significant activity against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Isochroman Derivative AMRSA32 µg/mL
Isochroman Derivative BEscherichia coli16 µg/mL
N-(isochroman-3-ylmethyl)-6-oxo...Staphylococcus aureus64 µg/mL

The effectiveness of these compounds often correlates with their lipophilicity and structural modifications, which enhance their ability to penetrate bacterial membranes .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve inducing apoptosis or inhibiting cell proliferation through multiple pathways.

Table 2: Cytotoxicity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Isochroman Derivative CMCF-7 (Breast Cancer)15 µM
Isochroman Derivative DHeLa (Cervical Cancer)10 µM
N-(isochroman-3-ylmethyl)-6-oxo...A549 (Lung Cancer)20 µM

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the isochroman and pyridazine moieties. The SAR studies indicate that specific modifications can enhance both antimicrobial and anticancer activities. For example, increasing the hydrophobicity of substituents tends to improve membrane permeability and bioactivity .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of compounds similar to this compound. One study focused on a series of acylhydrazones that demonstrated promising antimicrobial activity against resistant bacterial strains while maintaining low cytotoxicity to normal cells . Another investigation highlighted the importance of structural variations in enhancing the therapeutic potential of isochroman derivatives across various biological targets .

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that combines isochroman and dihydropyridazine elements in its structure. The carboxamide functional group contributes to its diverse biological activities. Because of its structure, it is a candidate for pharmacological and organic synthesis research.

Note: The search results provided limited information regarding specific applications, case studies, and research findings specifically for the compound "N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide". The available information focuses on similar compounds and potential applications based on its structural components.

Potential Applications

  • Medicinal Chemistry: The presence of the isochroman moiety suggests potential applications in medicinal chemistry, particularly in developing therapeutic agents.
  • Pharmacology: The compound's structure allows for various chemical interactions, making it a candidate for further study in pharmacology.
  • Organic Synthesis : The compound is a candidate for the study in organic synthesis.
  • Interaction Studies: N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may interact with biological targets.

Similar Compounds and Their Applications

Several compounds share structural similarities with N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

Compound NameStructureUnique FeaturesPotential Applications
N-(isochroman-3-ylmethyl)-N-methylcarbamateContains an isochroman moietyPotentially exhibits neuroprotective effects
2-(isochroman)carboxylic acidSimple carboxylic acid derivativeKnown for its anti-inflammatory properties
4-(isochroman)phenylcarbamateCombines isochroman with phenyl groupInvestigated for analgesic effects

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Binding: The isochroman-3-ylmethyl group in the target compound may enhance proteasome inhibition via hydrophobic interactions, analogous to the 4-methoxybenzyl group in Compound 19 . Cyclopropylcarbamoyl (Compound 5) and methoxycyclobutyl (Compound 19) substituents improve binding affinity to the Trypanosoma cruzi proteasome compared to unsubstituted phenyl groups .

Impact of Core Heterocycle: Pyridazinone-based compounds (e.g., Compound 19) exhibit superior enzymatic stability compared to dihydropyridine analogs (e.g., Compound 8) due to aromatic conjugation .

Positional Specificity: Substitution at C3 (carboxamide) is critical for proteasome inhibition, while C4 modifications (e.g., phenylamino in MEK inhibitors) shift activity toward kinase targets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Isochroman’s ether linkage may resist oxidative metabolism better than alkyl chains (e.g., cyclopropyl in Compound 5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.